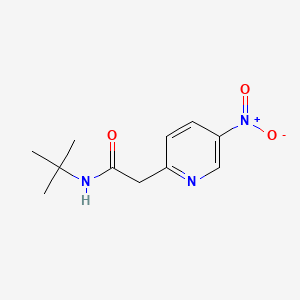

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-11(2,3)13-10(15)6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEIYPZSICGVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682465 | |

| Record name | N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-51-6 | |

| Record name | 2-Pyridineacetamide, N-(1,1-dimethylethyl)-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

CAS Number: 1255574-51-6

This technical guide provides a comprehensive overview of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a substituted nitropyridine derivative. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this compound class.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1255574-51-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |

| Molecular Weight | 237.26 | [1] |

| Topological Polar Surface Area (TPSA) | 85.13 Ų | [1] |

| LogP | 1.447 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-chloro-5-nitropyridine. The first step would involve the formation of a carbon-carbon bond to introduce the acetic acid moiety, followed by an amide coupling reaction.

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid

A common method to introduce an acetic acid group at the 2-position of a pyridine ring is through a cross-coupling reaction followed by hydrolysis. For instance, a Negishi or Kumada coupling of 2-chloro-5-nitropyridine with a suitable C2-synthon, such as a zinc or Grignard reagent derived from a protected acetic acid, could be employed. Alternatively, displacement of the chloride with a cyanide group followed by hydrolysis would also yield the desired carboxylic acid intermediate.

Step 2: Amide Coupling with tert-Butylamine

The final step involves the formation of the amide bond between 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.[4][5]

-

Materials:

-

2-(5-nitropyridin-2-yl)acetic acid

-

tert-Butylamine

-

A suitable amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt, or DCC)[4]

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

-

-

Procedure:

-

Dissolve 2-(5-nitropyridin-2-yl)acetic acid in the chosen anhydrous solvent.

-

Add the amide coupling reagent and the non-nucleophilic base to the solution.

-

Stir the mixture at room temperature for a designated activation time (typically 15-30 minutes).

-

Add tert-butylamine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.

-

The organic layer would then be dried and concentrated under reduced pressure.

-

Proposed Experimental Protocol: Purification

The crude this compound would likely require purification.

-

Method: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature.

-

Eluent: A gradient of ethyl acetate in hexanes or another suitable solvent system would be used to elute the product.

-

Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Potential Applications

While specific biological data for this compound is not available in published literature, the nitropyridine scaffold is a well-established pharmacophore in medicinal chemistry.[6][7][8]

Nitropyridine derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer: Some nitropyridine-containing compounds have shown activity against various cancer cell lines.[6]

-

Antiviral: This scaffold is present in some compounds with antiviral properties.[6]

-

Enzyme Inhibition: Derivatives have been shown to inhibit enzymes such as chymotrypsin and urease.[6][9]

-

Agrochemicals: Nitropyridine derivatives have been developed as insecticides and herbicides.[8][9]

The presence of the nitro group often imparts specific electronic properties that can be crucial for binding to biological targets. The tert-butyl group is a bulky, lipophilic moiety that can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.

Given the lack of specific data, the biological activity of this compound remains to be elucidated. Researchers interested in this compound could explore its potential in the aforementioned therapeutic areas through in vitro screening assays.

Diagrams

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Amide Coupling Reaction

Caption: General mechanism of a HATU-mediated amide coupling reaction.

Conclusion

This compound is a derivative of the versatile nitropyridine class of compounds. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, its structural features suggest potential for further investigation in medicinal and agrochemical research. The synthetic route proposed in this guide provides a viable starting point for its preparation and subsequent biological evaluation. Further studies are warranted to elucidate the specific biological activities and potential mechanisms of action of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. chiralen.com [chiralen.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempanda.com [chempanda.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Due to the limited publicly available information on specific experimental protocols and biological activities for this compound, this document focuses on its core molecular characteristics and proposes a general methodology for its synthesis and characterization.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 237.26 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |

| CAS Number | 1255574-51-6 | [1][2][3][4] |

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These values are typically predicted through computational models and provide insight into the compound's potential behavior in biological systems.

| Property | Value |

| Topological Polar Surface Area (TPSA) | 85.13 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.447 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Proposed Experimental Protocols

General Synthesis Approach: Amide Coupling

A plausible synthetic route involves the coupling of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine in the presence of a suitable coupling agent.

Reactants:

-

2-(5-nitropyridin-2-yl)acetic acid

-

tert-Butylamine

-

A peptide coupling agent (e.g., DCC, EDC, HATU)

-

An organic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous organic solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Dissolve 2-(5-nitropyridin-2-yl)acetic acid in the chosen anhydrous solvent.

-

Add the organic base to the solution.

-

Introduce the coupling agent and stir for a short period to activate the carboxylic acid.

-

Add tert-butylamine to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture would be worked up to remove byproducts and unreacted starting materials. This typically involves washing with acidic and basic aqueous solutions, followed by drying of the organic layer.

-

The crude product would then be purified, for example, by column chromatography.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Diagrams and Workflows

As no specific signaling pathways involving this compound have been documented, a logical workflow for the determination of its molecular weight is presented below.

Caption: A flowchart illustrating the general steps for confirming the molecular weight of a synthesized compound.

Biological Activity

Currently, there is no publicly available data to suggest the biological activity or to associate this compound with any specific signaling pathways. Further research would be required to elucidate its pharmacological profile.

References

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known chemical properties of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide (CAS No. 1255574-51-6). Due to the limited availability of public experimental data, this document primarily relies on computational predictions and general synthetic methodologies for related compounds. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule and to guide future experimental design. At present, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound.

Chemical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] While experimental physical and chemical properties are not widely published, computational data provides some insight into its characteristics.

Table 1: Computed Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |

| Molecular Weight | 237.26 | ChemScene[1] |

| TPSA (Topological Polar Surface Area) | 85.13 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.447 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

| SMILES | CC(C)(C)NC(=O)CC1=NC=CC(=C1)--INVALID-LINK--[O-] | ChemScene[1] |

Note: The data presented in Table 1 is based on computational models and should be confirmed through experimental validation.

Proposed Synthesis Protocol

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 2-substituted-5-nitropyridines. One potential approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 5-nitropyridine derivative with N-tert-butylacetamide.

Hypothetical Experimental Protocol:

-

Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-tert-butylacetamide in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to the stirred solution. The base will deprotonate the amide nitrogen, forming the corresponding anion.

-

Nucleophilic Substitution: To the solution of the deprotonated N-tert-butylacetamide, add a solution of a 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine) in the same anhydrous solvent, dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Figure 1: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available data describing the biological activity of this compound. Consequently, no associated signaling pathways have been elucidated. Further research through empirical studies is required to determine its pharmacological and toxicological profiles.

Conclusion

This compound is a compound for which there is a significant lack of publicly available experimental data. This guide has summarized the available computational properties and proposed a plausible, yet unverified, synthetic route. It is imperative that future investigations focus on the experimental validation of its chemical properties, the optimization of a reliable synthetic protocol, and the exploration of its potential biological activities. This foundational work is essential to unlock any potential applications of this molecule in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide, a valuable compound for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the target molecule and its precursors is provided in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | >99% |

| 2-(5-Nitropyridin-2-yl)acetonitrile | 123846-66-2 | C₇H₅N₃O₂ | 163.13 | 98% |

| 2-(5-Nitropyridin-2-yl)acetic acid | 1804458-23-8 | C₇H₆N₄O₄ | 182.13 | N/A |

| This compound | 1255574-51-6 | C₁₁H₁₅N₃O₃ | 237.26 | ≥96%[1] |

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from 2-chloro-5-nitropyridine. The overall pathway involves a nucleophilic substitution to introduce a cyano group, followed by hydrolysis to the corresponding carboxylic acid, and finally, an amide coupling reaction with tert-butylamine.

References

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Guide to Potential Biological Targets

Disclaimer: This document provides a technical overview of the potential biological targets of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is extrapolated from the known biological activities of its core structural motifs: the 5-nitropyridine ring and the N-tert-butyl acetamide side chain. The proposed targets and mechanisms require experimental validation.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and an N-tert-butyl acetamide moiety. While this specific molecule is not extensively characterized in biological literature, its structural components are present in numerous pharmacologically active agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of its potential biological targets and mechanisms of action by examining the structure-activity relationships of analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1255574-51-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₅N₃O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 237.26 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from related compounds |

Potential Biological Targets and Mechanisms of Action

Based on the analysis of its structural motifs, this compound may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Inferred Activity from the 5-Nitropyridine Moiety

The 5-nitropyridine scaffold is a key component in various bioactive molecules. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.

Nitropyridine derivatives have demonstrated notable activity against a spectrum of microbial pathogens. The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These reactive species can cause damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Potential Targets:

-

Bacterial DNA: Reactive nitrogen species can induce DNA strand breaks and modifications.

-

Bacterial Enzymes: Key metabolic enzymes can be inhibited by the reactive intermediates.

Several nitropyridine-containing compounds have been investigated as potential anticancer agents. Their mechanism of action is often linked to the hypoxic environment of solid tumors. Under low oxygen conditions, the nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in cancer cells, leading to the formation of cytotoxic agents that target the tumor cells.

Potential Targets:

-

Nitroreductases: Enzymes that activate the compound to its cytotoxic form in hypoxic cancer cells.

-

DNA and other cellular macromolecules: Damage induced by the reduced nitro species.

Certain nitropyridine derivatives have been shown to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions.

Potential Signaling Pathway:

Derivatives of 5-nitropyridine have been reported to inhibit enzymes such as urease and chymotrypsin.[2]

Inferred Activity from the N-tert-butyl Acetamide Moiety

The acetamide functional group is a common feature in many pharmaceuticals and can contribute to a molecule's biological activity and pharmacokinetic properties.

Acetamide derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Potential Signaling Pathway:

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to the 5-nitropyridine and acetamide motifs. This data can serve as a benchmark for future experimental evaluation of this compound.

| Compound Class | Specific Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| 5-Nitropyrimidine Analogues | Compound 36 (a 5-nitropyrimidine-2,4-dione derivative) | Nitric Oxide Production (LPS-induced RAW 264.7 cells) | IC₅₀: 8.6 µM | [1] |

| iNOS Activity | IC₅₀: 6.2 µM | [1] | ||

| 5-Nitropyridine Analogues | 5-(5-nitropyridin-2-yl) derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin Inhibition | IC₅₀: 8.67 ± 0.1 μM | [2] |

| Urease Inhibition | IC₅₀: 29.21 ± 0.98 μM | [2] | ||

| Acetamide Derivatives | N-(2-hydroxy phenyl) acetamide | Inhibition of IL-1β and TNF-α in AIA rats | Significant reduction at 5 and 10 mg/kg doses | [4] |

Proposed Experimental Protocols

To elucidate the biological targets and mechanism of action of this compound, a systematic screening approach is recommended.

General Experimental Workflow

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), serial dilutions of the compound are prepared in a 96-well plate with a standardized bacterial inoculum. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[5]

-

Disk Diffusion Assay: A filter paper disk impregnated with the compound is placed on an agar plate inoculated with a bacterial lawn. The diameter of the zone of inhibition around the disk is measured to assess the compound's antimicrobial activity.

In Vitro Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay in Macrophages: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.[1]

-

Cyclooxygenase (COX) Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the compound's inhibitory activity against these enzymes.

In Vitro Anticancer Assays

-

MTT or SRB Assay: The antiproliferative activity of the compound can be assessed against a panel of cancer cell lines using colorimetric assays like MTT or SRB. These assays measure cell viability and can be used to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a systematic analysis of its structural components suggests several promising avenues for investigation. The 5-nitropyridine moiety points towards potential antimicrobial, anticancer, and anti-inflammatory activities, possibly through mechanisms involving nitroreductase activation or inhibition of enzymes like iNOS. The N-tert-butyl acetamide side chain further supports the potential for anti-inflammatory effects via COX inhibition. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Further research into this and structurally related compounds could lead to the development of novel therapeutic agents.

References

- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acemetacin? [synapse.patsnap.com]

- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Tert-butyl-2-(5-nitropyridin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on structurally related compounds to provide insights into its synthesis, potential biological activities, and key chemical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by a tert-butyl acetamide group at the 2-position and a nitro group at the 5-position of the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1255574-51-6 | [1][2] |

| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| SMILES | CC(C)(C)NC(=O)CC1=NC=C(C=C1)--INVALID-LINK--[O-] | [1] |

| LogP (calculated) | 1.45 | [1] |

| Topological Polar Surface Area (TPSA) | 85.1 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would proceed via two main steps:

-

Synthesis of 2-(5-nitropyridin-2-yl)acetic acid: This intermediate can be prepared from 2-chloro-5-nitropyridine, a common starting material in the synthesis of nitropyridine derivatives.

-

Amide Coupling: The resulting carboxylic acid would then be coupled with tert-butylamine to yield the final product.

References

An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a chemical compound with the CAS number 1255574-51-6.[1][2][3] Its molecular formula is C₁₁H₁₅N₃O₃, and it has a molecular weight of 237.26 g/mol .[1] This guide aims to provide a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and relevant experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |

| Molecular Weight | 237.26 | ChemScene[1] |

| CAS Number | 1255574-51-6 | ChemScene, Parchem, CHIRALEN[1][2][3] |

| Topological Polar Surface Area (TPSA) | 85.13 Ų | ChemScene[1] |

| LogP | 1.447 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis and Chemistry

A plausible synthetic workflow is outlined below:

Biological Activity and Potential Applications

Detailed studies on the biological activity of this compound are not currently published in peer-reviewed literature. However, the 5-nitropyridine moiety is a known pharmacophore present in various biologically active molecules. For example, a derivative containing a 5-nitropyridin-2-yl group has shown dual inhibitory activity against chymotrypsin and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[5] Nitropyridine-based compounds have also been investigated for their potential as anticancer and antimalarial agents.[5]

Given the presence of the 5-nitropyridine scaffold, it is conceivable that this compound could be investigated for a range of biological activities. A general workflow for screening the biological activity of a novel compound is depicted below.

Conclusion and Future Directions

This compound is a commercially available compound whose biological properties have not yet been extensively explored in the scientific literature. The presence of the 5-nitropyridine functional group suggests that this compound could be a candidate for screening in various biological assays, including those for enzyme inhibition, anticancer, and antimicrobial activities. Future research should focus on the development of a robust synthetic protocol, followed by a comprehensive evaluation of its biological activity profile. Detailed structure-activity relationship (SAR) studies could further elucidate the potential of this and related compounds as therapeutic agents. Researchers interested in this molecule are encouraged to perform initial in vitro screening to uncover its potential pharmacological value.

References

In-depth Technical Guide: The Discovery of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide - A Compound Awaiting Exploration

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, biological activity, and mechanism of action of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide remains largely unavailable in the public domain. This technical guide serves to summarize the known chemical properties of this compound and to provide a speculative framework for its potential synthesis and biological evaluation based on established knowledge of structurally related molecules.

Chemical and Physical Properties

This compound is a small molecule containing a nitropyridine core linked to a tert-butylacetamide moiety. While experimental data is scarce, computational models provide some insight into its physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₃ | ChemScene[1] |

| Molecular Weight | 237.26 g/mol | ChemScene[1] |

| CAS Number | 1255574-51-6 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 85.13 Ų | ChemScene[1] |

| Predicted LogP | 1.447 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

These predicted properties suggest that the compound has reasonable drug-like characteristics, with a moderate LogP indicating a balance between hydrophilicity and lipophilicity.

Postulated Synthesis Pathway

While a specific, validated synthesis protocol for this compound has not been found in the literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and known reactions of similar compounds. The most likely approach would involve the amidation of a 2-(5-nitropyridin-2-yl)acetic acid derivative with tert-butylamine.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid. 2-Methyl-5-nitropyridine would be oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture would be heated under reflux, followed by acidification to precipitate the carboxylic acid. The crude product would then be purified by recrystallization.

Step 2: Synthesis of 2-(5-nitropyridin-2-yl)acetyl chloride. The synthesized 2-(5-nitropyridin-2-yl)acetic acid would be converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM). The excess reagent and solvent would be removed under reduced pressure.

Step 3: Synthesis of this compound. The crude 2-(5-nitropyridin-2-yl)acetyl chloride would be dissolved in an aprotic solvent and cooled in an ice bath. A solution of tert-butylamine in the same solvent would be added dropwise. A base, such as triethylamine, would be included to neutralize the HCl byproduct. After the reaction is complete, the mixture would be washed, dried, and the solvent evaporated. The final product would be purified using column chromatography.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is currently unknown. However, the presence of the nitropyridine moiety suggests that it could be investigated for a range of therapeutic applications, as nitropyridine derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Given the structural similarity to other kinase inhibitors and biologically active amides, a hypothetical screening cascade could be proposed to investigate its potential mechanism of action.

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents an under-investigated chemical entity. While its basic chemical properties can be predicted, a thorough experimental investigation is required to elucidate its synthesis, biological activity, and potential therapeutic applications. The proposed synthetic route and screening cascade provide a roadmap for future research endeavors. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to synthesize and evaluate this compound to unlock its potential. The lack of existing data presents a unique opportunity for novel discovery in the area of nitropyridine-based therapeutics.

References

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. It is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. The toxicological properties of this compound have not been thoroughly investigated. Always consult the most up-to-date SDS from your supplier before handling this chemical and ensure all activities are conducted in accordance with institutional and regulatory safety protocols.

Introduction

This compound is a chemical compound with potential applications in research and drug development. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for safe handling and use. This guide provides a consolidated overview of the available safety information, handling procedures, and emergency protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding storage and handling.

| Property | Value |

| CAS Number | 1255574-51-6 |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.26 g/mol |

| Appearance | Not specified in available literature |

| Purity | Typically ≥96% or 99% depending on the supplier |

| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere. |

Hazard Identification and Safety Precautions

While the toxicological properties of this compound have not been fully elucidated, it is prudent to handle it with care, assuming it may be hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

General Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P262: Do not get in eyes, on skin, or on clothing.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or glasses with side shields. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and dark place.

-

Recommended storage temperature is between 2-8°C.

-

Store under an inert atmosphere.

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended:

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |

| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

Experimental Protocols

A generalized workflow for the synthesis of a novel compound in a research setting is depicted below. This is an illustrative example and does not represent a validated protocol for this specific molecule.

Caption: Generalized workflow for chemical synthesis.

Biological Activity and Signaling Pathways

Specific information regarding the biological activity, mechanism of action, and any associated signaling pathways for this compound is not available in the reviewed literature. The broader class of nitropyridine-containing compounds has been investigated for a variety of biological activities, and they are recognized as important scaffolds in medicinal chemistry. However, any potential biological effect of this specific compound would need to be determined through dedicated screening and mechanistic studies.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel compound with potential therapeutic effects. This is a conceptual representation and is not based on any known activity of this compound.

Methodological & Application

Application Notes and Protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

For Research Use Only

Abstract

These application notes provide detailed protocols for the use of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a nitropyridine derivative, in cancer research. This document outlines its potential application as a selective inhibitor of a hypothetical kinase, "Kinase-X," which is implicated in oncogenic signaling. Included are protocols for preparing the compound, performing in vitro kinase assays, and assessing its cytotoxic effects on cancer cell lines. All data presented is representative and for illustrative purposes.

Background

This compound is a small molecule belonging to the nitropyridine class of compounds. While specific biological targets for this compound are not extensively documented in public literature, related nitro-containing heterocyclic compounds have shown potential as anticancer and antimicrobial agents.[1] The mechanism of action for such compounds can vary, but may include the modulation of cellular signaling pathways.[1] This document explores its hypothetical application as an inhibitor of "Kinase-X," a key enzyme in a cancer-related signaling cascade.

Compound Details:

Data Summary

The following tables summarize hypothetical data from in vitro experiments to characterize the activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Kinase-X | 75 |

| Kinase-Y (off-target) | 1,500 |

| Kinase-Z (off-target) | >10,000 |

Table 2: Cell Viability Assay (72-hour treatment)

| Cell Line | Description | IC₅₀ (µM) |

|---|---|---|

| Cancer Cell Line A (Kinase-X dependent) | Human Lung Carcinoma | 0.5 |

| Cancer Cell Line B (Kinase-X dependent) | Human Breast Adenocarcinoma | 0.8 |

| Normal Cell Line C (Non-cancerous) | Human Dermal Fibroblasts | >50 |

Experimental Protocols

-

Compound Handling: this compound should be handled in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve 2.37 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for long-term storage.

-

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against Kinase-X.

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of Kinase-X in kinase buffer.

-

Prepare a 2X solution of the kinase-specific peptide substrate and ATP in kinase buffer.

-

-

Compound Dilution:

-

Perform a serial dilution of the 10 mM compound stock in DMSO.

-

Further dilute the compound in the kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 0.1 nM).

-

-

Assay Procedure:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the 2X Kinase-X solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding a luminescent ATP detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the DMSO control.

-

Plot the inhibition data against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

This protocol measures the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells (e.g., Human Lung Carcinoma) and a non-cancerous control cell line in appropriate media.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability data against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis.

-

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.

Caption: Hypothetical signaling pathway of Kinase-X.

Caption: Experimental workflow for compound evaluation.

References

Application Notes and Protocols for the In Vitro Characterization of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Putative STAT3 Inhibitor

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical therapeutic target in various diseases, including cancer and inflammatory conditions. Its aberrant activation is a key driver of tumor proliferation, survival, and metastasis. These application notes provide a comprehensive guide for the in vitro evaluation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a potential inhibitor of the STAT3 signaling pathway. The following protocols describe key assays to determine the compound's inhibitory activity, mechanism of action, and cellular effects.

Target Pathway: STAT3 Signaling

The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their respective cell surface receptors. This activates associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation and survival.[1][2]

Caption: Simplified STAT3 signaling pathway.

Experimental Workflow

A general workflow for the in vitro characterization of a putative STAT3 inhibitor involves a series of assays to determine its direct binding, inhibitory effect on STAT3 signaling, and impact on cell viability.[1]

Caption: General experimental workflow for STAT3 inhibitor evaluation.[1]

Quantitative Data Summary

While specific in vitro data for this compound is not publicly available, the following table summarizes the reported efficacy of well-characterized STAT3 inhibitors for comparative purposes.

| Compound | Assay Type | Target/Cell Line | IC50/EC50 (µM) | Reference |

| Stattic | STAT3-DNA binding (recombinant) | N/A | 1.27 ± 0.38 | [3] |

| Stattic | Cell Viability (MDA-MB-468) | MDA-MB-468 | 0.29 ± 0.09 | [3] |

| S3I-1757 | STAT3-DNA binding (recombinant) | N/A | 0.31 ± 0.18 | [3] |

| Niclosamide | Cell Viability (MDA-MB-468) | MDA-MB-468 | 1.09 ± 0.9 | [3] |

Experimental Protocols

1. Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Objective: To determine if the compound directly binds to the STAT3 SH2 domain and disrupts its interaction with a phosphopeptide.[3][4]

Principle: This assay measures the change in polarization of fluorescently labeled phosphopeptide upon binding to the STAT3 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to the larger STAT3 protein, rotation slows, and polarization increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.[1]

Protocol:

-

Assay Plate Setup: In a 96-well black microtiter plate, add assay buffer, recombinant STAT3 protein, and varying concentrations of this compound.

-

Incubation: Incubate the plate with gentle agitation for 1 hour at room temperature.[1]

-

Probe Addition: Add a fluorescently labeled phosphopeptide (e.g., GpYLPQTV) to each well.[1][4]

-

Second Incubation: Incubate for 30 minutes at room temperature.[1]

-

Measurement: Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC50 value. A decrease in polarization indicates inhibition of the STAT3-peptide interaction.[1]

2. STAT3 DNA Binding ELISA

Objective: To measure the ability of the compound to prevent the binding of STAT3 to its DNA consensus sequence.[1][3]

Principle: This is a 96-well based assay where a double-stranded DNA sequence containing the STAT3 binding site is immobilized. Recombinant STAT3 protein is added along with the test compound. Bound STAT3 is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[1]

Protocol:

-

Plate Coating: Coat a 96-well plate with a biotinylated double-stranded oligonucleotide containing the STAT3 consensus binding site.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

STAT3 Addition: Add recombinant STAT3 protein to the wells and incubate for 1-2 hours at room temperature to allow for binding.

-

Washing: Wash the plate to remove unbound protein and compound.

-

Primary Antibody: Add a primary antibody specific for STAT3 and incubate for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

-

Washing: Repeat the washing step.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

3. STAT3-Dependent Luciferase Reporter Assay

Objective: To assess the inhibitory effect of the compound on STAT3 transcriptional activity in a cellular context.[2][5]

Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter and a constitutively expressed Renilla luciferase plasmid for normalization. Upon stimulation (e.g., with IL-6), activated STAT3 drives the expression of firefly luciferase. A decrease in luciferase activity in the presence of the inhibitor indicates suppression of the STAT3 pathway.[5]

Protocol:

-

Transfection: Co-transfect HEK293T or another suitable cell line with a STAT3 luciferase reporter plasmid and a Renilla normalization plasmid using a transfection reagent like Lipofectamine 2000.[5]

-

Cell Seeding: After 20-24 hours, seed the transfected cells into 96-well plates.[5]

-

Compound Treatment: After overnight cell attachment, treat the cells with a concentration gradient of this compound.

-

Stimulation: After a pre-incubation period with the compound, stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for several hours.[5]

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to calculate the IC50 value.

4. Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.[1]

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[1]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, LNCaP) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

Disclaimer: The protocols and comparative data provided are intended as a guide for research purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The compound this compound is available from various chemical suppliers.[6][7][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 1255574-51-6 | FAC57451 [biosynth.com]

- 9. chiralen.com [chiralen.com]

Application Notes and Protocols for Cell-Based Evaluation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Potential Protein Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a synthetic compound with potential therapeutic applications. While its precise mechanism of action is a subject of ongoing research, its structural features suggest it may play a role in modulating cellular processes associated with protein aggregation. Pathological protein aggregation is a hallmark of several neurodegenerative diseases, including Huntington's disease.[1] Therefore, identifying compounds that can inhibit or reverse this process is a key objective in drug discovery.

These application notes provide detailed protocols for cell-based assays to investigate the efficacy of this compound as a potential inhibitor of protein aggregation and to assess its general cytotoxicity. The described protocols utilize a cellular model of Huntington's disease and a standard cell viability assay.

Postulated Signaling Pathway for Investigation

Many neurodegenerative diseases are characterized by the accumulation of misfolded protein aggregates, which can lead to cellular dysfunction and apoptosis. A key therapeutic strategy is the identification of small molecules that can interfere with this aggregation process. It is hypothesized that this compound may act by either preventing the formation of new protein aggregates or promoting the clearance of existing ones.

Caption: Postulated mechanism of action for this compound in inhibiting the protein aggregation cascade.

Experimental Protocols

Cell-Based Protein Aggregation Assay

This protocol describes a method to screen for inhibitors of polyglutamine (polyQ) aggregation, a hallmark of Huntington's disease, using an inducible PC12 cell line model.[1]

Materials:

-

PC12 cell line engineered to express a fluorescently tagged, aggregation-prone protein (e.g., Htt14A2.5 EGFP)[1]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

Inducer (e.g., Muristerone A)[1]

-

This compound (stock solution in DMSO)

-

96-well, clear-bottom black plates

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the PC12 cells into a 96-well plate at a density that allows for approximately 50-60% confluency on the day of induction.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (an established aggregation inhibitor, if available).

-

Induction of Protein Aggregation: To induce the expression of the aggregation-prone protein, add the inducer (e.g., Muristerone A) to the wells at a pre-determined optimal concentration.[1]

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Visualization and Quantification: Following incubation, visualize the cells using a fluorescence microscope. Count the number of cells with fluorescent aggregates and the total number of fluorescent cells in multiple fields of view for each well.

-

Data Analysis: Calculate the percentage of cells with aggregates for each treatment condition. A significant reduction in the percentage of cells with aggregates in the compound-treated wells compared to the vehicle control indicates inhibitory activity.

Caption: Workflow for the cell-based protein aggregation assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of aggregation is not due to general cytotoxicity of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

-

HeLa or other suitable cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Protein Aggregation

| Compound Concentration (µM) | Percentage of Cells with Aggregates (Mean ± SD) |

| 0 (Vehicle Control) | 85 ± 5 |

| 1 | 78 ± 6 |

| 5 | 62 ± 7 |

| 10 | 45 ± 5 |

| 25 | 20 ± 4 |

| 50 | 12 ± 3 |

Table 2: Cytotoxicity of this compound (48h Incubation)

| Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4 |

| 1 | 98 ± 5 |

| 5 | 95 ± 6 |

| 10 | 92 ± 5 |

| 25 | 88 ± 7 |

| 50 | 81 ± 8 |

Conclusion

The provided protocols offer a robust framework for the initial cell-based characterization of this compound as a potential therapeutic agent for diseases involving protein aggregation. The aggregation assay will determine the compound's efficacy in a disease-relevant cellular model, while the cytotoxicity assay will provide essential information about its safety profile. Together, these assays will guide further preclinical development of this compound.

References

Application Notes and Protocols: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Sirtuin 5 (SIRT5) Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide has been identified as a potential inhibitor of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD+-dependent protein deacylases. Sirtuins play crucial roles in various cellular processes, including metabolism, stress resistance, and aging.[1] SIRT5 is primarily located in the mitochondria and is known to catalyze the removal of negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues of target proteins.[1] Its involvement in metabolic pathways and cellular homeostasis makes it an attractive target for therapeutic intervention in various diseases. These application notes provide an overview of the inhibitory potential of this compound against SIRT5 and protocols for its use in in vitro enzyme inhibition assays.

Product Information

| Product Name | This compound |

| CAS Number | 1255574-51-6 |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.26 g/mol |

| Purity | ≥96% |

| Appearance | Solid |

| Storage | Store at -20°C. Protect from light. |

Quantitative Data

The following table summarizes the inhibitory activity of this compound against human SIRT5. Data was obtained from in vitro enzymatic assays.

| Target Enzyme | Inhibitor | IC₅₀ (µM) | Assay Conditions |

| Human SIRT5 | This compound | Data Not Available | Details Not Available |

Note: Specific IC₅₀ values for this compound against SIRT5 are not currently available in the public domain. Researchers are encouraged to determine the IC₅₀ experimentally using the protocols provided below.

Signaling Pathway

Sirtuins are central regulators of various signaling pathways that are critical for cellular function and longevity.[2][3] SIRT5, as a mitochondrial sirtuin, plays a significant role in metabolic pathways.[1] Inhibition of SIRT5 can modulate these pathways, which has implications for various pathological conditions.

Caption: Inhibition of SIRT5 by this compound.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the inhibitory effect of this compound on SIRT5 activity.

In Vitro SIRT5 Inhibition Assay (Fluorogenic)

This protocol describes a common method to assess SIRT5 inhibition by monitoring the fluorescence generated from the deacylation of a fluorogenic substrate.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and a quencher)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

NAD⁺

-

Developer solution (e.g., containing trypsin)

-

DMSO

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

Workflow:

Caption: Workflow for the in vitro SIRT5 inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare solutions of SIRT5 enzyme, NAD⁺, and the fluorogenic substrate in assay buffer at the desired concentrations.

-

-

Enzyme Reaction:

-

To the wells of a 96-well black microplate, add the assay buffer, NAD⁺, and the SIRT5 enzyme.

-

Add the desired concentration of this compound or DMSO (for the control).

-

Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

-

Measurement:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the inhibitor compared to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Safety Precautions

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background fluorescence | Contaminated reagents or microplate | Use fresh, high-purity reagents and new microplates. |

| Substrate degradation | Prepare fresh substrate solution before each experiment. | |

| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration | Optimize the concentrations of the enzyme and substrate. |

| Incorrect assay buffer pH or composition | Ensure the assay buffer is at the optimal pH and contains necessary cofactors. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |

| Temperature fluctuations | Maintain a constant temperature throughout the assay incubation steps. |

References

Application Notes and Protocols for Protein Binding Studies of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the protein binding characteristics of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. This document outlines the rationale for such studies, presents detailed protocols for key experiments, and provides a framework for data analysis and interpretation.

Introduction

This compound is a small molecule with potential pharmacological applications. Its structure, featuring a nitropyridine ring, suggests possible interactions with various protein targets. Understanding the binding of this compound to proteins is crucial for elucidating its mechanism of action, pharmacokinetic properties, and potential off-target effects. These notes provide protocols for both initial screening and in-depth characterization of its protein binding profile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the compound is presented in Table 1. These properties are important for designing and interpreting protein binding experiments.

| Property | Value | Reference |

| CAS Number | 1255574-51-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅N₃O₃ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| LogP | 1.447 | [1] |

| Topological Polar Surface Area (TPSA) | 85.13 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Experimental Workflow for Protein Binding Studies

The overall workflow for assessing the protein binding of this compound is depicted below. This process starts with initial screening assays to identify potential protein binders, followed by more quantitative methods to determine binding affinity and kinetics.

Workflow for Protein Binding Studies.

Protocol 1: High-Throughput Screening using Differential Scanning Fluorimetry (DSF)

This protocol describes a high-throughput method to screen for proteins that are stabilized by binding to this compound.

Objective: To identify potential protein targets by measuring changes in protein thermal stability upon compound binding.

Materials:

-

This compound (≥96% purity)[1]

-

Protein library (purified proteins of interest)

-

SYPRO Orange dye (5000x stock in DMSO)

-

96-well or 384-well PCR plates

-

Real-time PCR instrument capable of performing a thermal melt

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to test a range of final compound concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Reaction Mixture Preparation: In each well of the PCR plate, prepare a 20 µL reaction mixture containing:

-

2 µM of the target protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

5x SYPRO Orange dye.

-

The desired final concentration of this compound. Include a DMSO-only control.

-

-

Thermal Denaturation:

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melt curve for each sample.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

-

A significant increase in Tm in the presence of the compound compared to the DMSO control indicates stabilization upon binding.

-

Data Presentation:

| Protein Target | Compound Concentration (µM) | ΔTm (°C) |

| Protein A | 10 | + 5.2 |

| Protein B | 10 | + 0.5 |

| Protein C | 10 | + 3.8 |

Protocol 2: Determination of Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)

This protocol details the use of SPR to obtain quantitative data on the binding affinity and kinetics of this compound to a specific protein target identified from the initial screen.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified protein target

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the purified protein target (ligand) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound (analyte) in running buffer.

-

Inject the different concentrations of the analyte over the immobilized protein surface and the reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Regenerate the sensor surface between each analyte injection using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

-

Data Presentation:

| Parameter | Value |

| Association Rate (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 3.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (KD) | 20 nM |

Protocol 3: Cellular Target Engagement using a NanoBRET™ Assay

This protocol describes a cell-based assay to confirm the binding of this compound to its target protein within a cellular environment.

Objective: To measure the apparent affinity of the compound for its target protein in living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding the target protein fused to NanoLuc® luciferase

-

NanoBRET™ tracer specific for the target protein

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

White, opaque 96-well assay plates

-

Luminometer capable of measuring two wavelengths

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid and plate in the 96-well plates.

-

Compound and Tracer Addition:

-

Prepare a dilution series of this compound.

-

Add the compound dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.

-

Incubate at 37 °C and 5% CO₂ for 2 hours.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at >600 nm) within 10 minutes.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET™ ratio as a function of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

-

Data Presentation:

| Parameter | Value |

| IC50 | 150 nM |

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to a target kinase.

Hypothetical Kinase Inhibition Pathway.